molecular formula C10H12N2O3 B13338847 phenyl N-carbamoyl-N-ethylcarbamate

phenyl N-carbamoyl-N-ethylcarbamate

Cat. No.: B13338847
M. Wt: 208.21 g/mol
InChI Key: KVJNJUKNPMPJBQ-UHFFFAOYSA-N
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Description

Phenyl N-carbamoyl-N-ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound is characterized by the presence of a phenyl group, a carbamoyl group, and an ethylcarbamate moiety, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl N-carbamoyl-N-ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with N-ethylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Phenyl N-carbamoyl-N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Phenyl N-carbamoyl-N-ethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl N-carbamoyl-N-ethylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison: Phenyl N-carbamoyl-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to methyl carbamate and ethyl carbamate, it exhibits higher stability and a broader range of reactivity. Its phenyl group enhances its ability to interact with aromatic systems, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

phenyl N-carbamoyl-N-ethylcarbamate

InChI

InChI=1S/C10H12N2O3/c1-2-12(9(11)13)10(14)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,13)

InChI Key

KVJNJUKNPMPJBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)N)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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